

identifying and mitigating Avibactam Sodium degradation in experimental setups

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Compound of Interest

Compound Name: Avibactam Sodium

Cat. No.: B1665336

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Technical Support Center: Avibactam Sodium Experimental Stability

Welcome to the Technical Support Center for **Avibactam Sodium**. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate the degradation of **Avibactam Sodium** in experimental setups. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause **Avibactam Sodium** degradation in a laboratory setting?

A1: **Avibactam Sodium** is susceptible to degradation under several conditions. The primary factors are:

- **pH:** Avibactam is more stable in acidic to neutral conditions and degradation increases at higher pH levels due to nucleophilic attack on the carbonyl carbon of the β -lactam ring mimic by water.
- **Temperature:** Elevated temperatures accelerate the rate of degradation. For optimal stability, **Avibactam Sodium** solutions should be kept refrigerated or frozen.

- **Moisture:** As a salt, Avibactam is hygroscopic and can degrade upon exposure to moisture. It is crucial to store it in a dry environment.[1]
- **Light:** Exposure to light can also contribute to degradation.[1]
- **Oxidative Stress:** The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[2]

Q2: I suspect my **Avibactam Sodium** solution has degraded. What are the initial steps to confirm this?

A2: If you suspect degradation, the first step is to analytically confirm your suspicions. The recommended method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate and quantify Avibactam from its potential degradation products. A significant decrease in the peak area corresponding to Avibactam and/or the appearance of new peaks would indicate degradation.

Q3: What are the known degradation products of **Avibactam Sodium**?

A3: The primary degradation pathway for Avibactam is hydrolysis. While the complete degradation profile can be complex, a known degradation product that can arise from the breakdown of the combination product with ceftazidime is pyridine.[2] The core structure of Avibactam can also undergo ring-opening.

Q4: How should I prepare and store **Avibactam Sodium** stock solutions to minimize degradation?

A4: To ensure the stability of your **Avibactam Sodium** stock solutions, follow these guidelines:

- **Solvent:** Reconstitute **Avibactam Sodium** in a suitable buffer with a slightly acidic to neutral pH.
- **Storage Temperature:** For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[3] For long-term storage, aliquots of the stock solution should be stored at -80°C.[2]

- **Light Protection:** Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q5: Can the buffer I use in my experiment affect the stability of **Avibactam Sodium**?

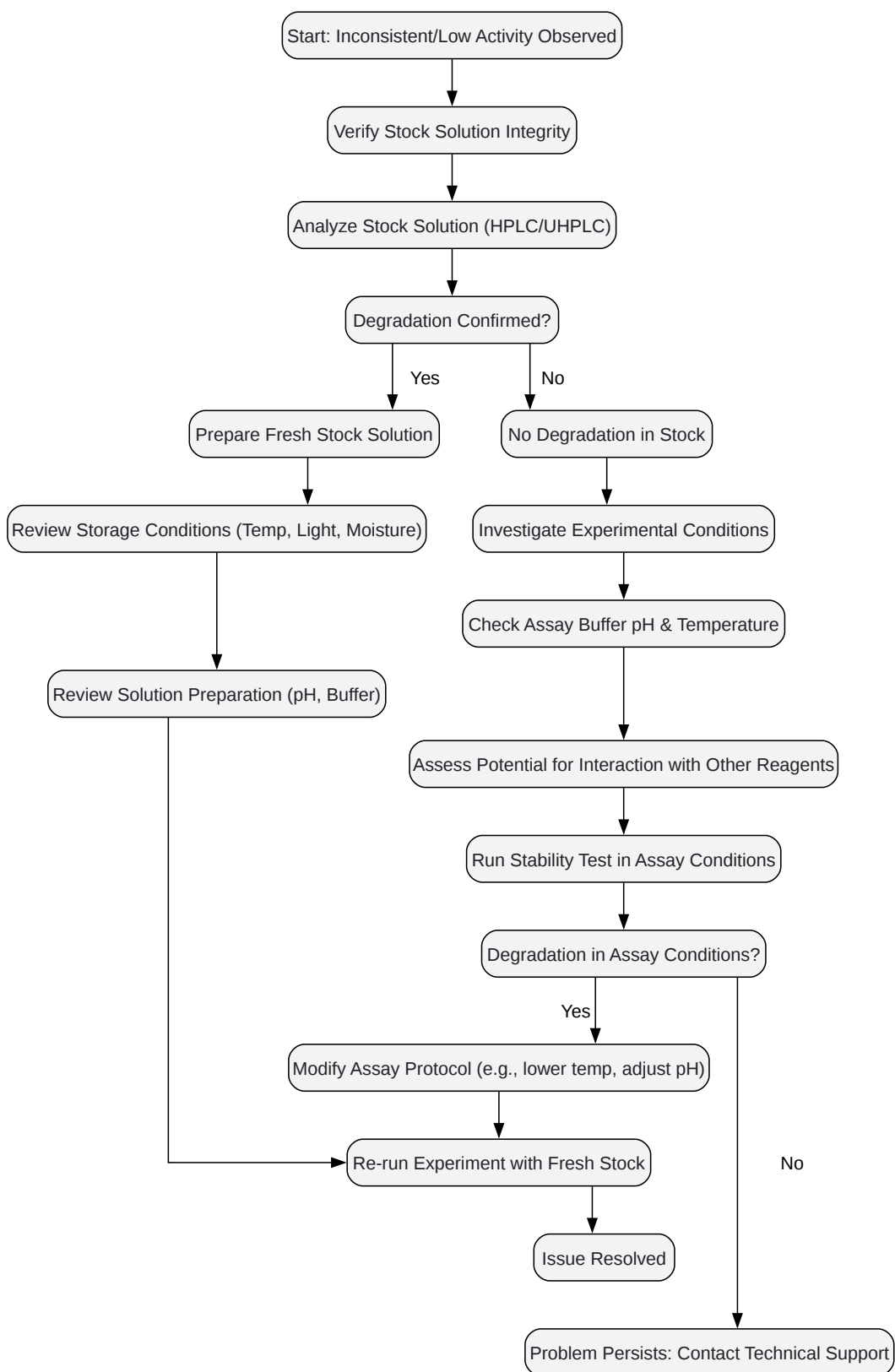
A5: Yes, the buffer system can influence the stability of Avibactam. It is recommended to use a buffer system that maintains a pH in the range where Avibactam is most stable (slightly acidic to neutral). Phosphate buffers are commonly used in stability studies.^[4] It is advisable to perform a preliminary stability check of Avibactam in your specific experimental buffer if you are using a non-standard buffer system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to **Avibactam Sodium** degradation in your experiments.

Problem: Inconsistent or lower-than-expected activity of Avibactam in my assay.

This could be a sign of Avibactam degradation. Follow this troubleshooting workflow:



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Troubleshooting workflow for Avibactam degradation.

Data on Avibactam Sodium Stability

The following tables summarize the stability of **Avibactam Sodium** under various conditions based on published data.

Table 1: Stability of **Avibactam Sodium** in Solution at Different Temperatures

Concentration	Solvent/Medium	Temperature (°C)	Duration	Remaining Avibactam (%)	Reference
Low, Intermediate, High	0.9% Sodium Chloride	2 - 8	10-14 days	> 95%	[2]
Low Dose	0.9% Sodium Chloride	32	24 hours	> 90%	[2]
Intermediate & High Dose	0.9% Sodium Chloride	32	12 hours	> 90%	[2]
125/31.25 mg/mL (with Ceftazidime)	Normal Saline & D5W	25	24 hours	≥ 90%	[5]
125/31.25 mg/mL (with Ceftazidime)	Polyisoprene elastomeric device	37	< 24 hours	< 90%	[5]
Various	Cation-adjusted Mueller-Hinton broth (pH 7.25)	36	24 hours	>90%	[6]

Table 2: Forced Degradation of **Avibactam Sodium**

Stress Condition	Reagent/De tails	Temperatur e (°C)	Duration	Outcome	Reference
Acid Hydrolysis	0.1 M Hydrochloric Acid	Room Temp & 50	660 min	Degradation Observed	[2]
Base Hydrolysis	0.1 M Sodium Hydroxide	Room Temp & 50	660 min	Degradation Observed	[2]
Oxidation	3% Hydrogen Peroxide	Room Temp & 50	660 min	Degradation Observed	[2]
Thermal	Water	50	660 min	Degradation Observed	[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Avibactam Sodium

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Materials and Reagents:

- **Avibactam Sodium**
- HPLC-grade water
- HPLC-grade acetonitrile
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%

- Phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0)
- HPLC or UHPLC system with a PDA or UV detector
- Analytical column (e.g., Symmetry C18, 2.1 x 100 mm, 3.5 μ m)

2. Preparation of Stock Solution:

- Accurately weigh and dissolve **Avibactam Sodium** in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 50°C.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 50°C.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at 50°C.
- Thermal Degradation: Dilute the stock solution with HPLC-grade water. Incubate at 50°C.
- Control Sample: Dilute the stock solution with HPLC-grade water and keep at room temperature, protected from light.

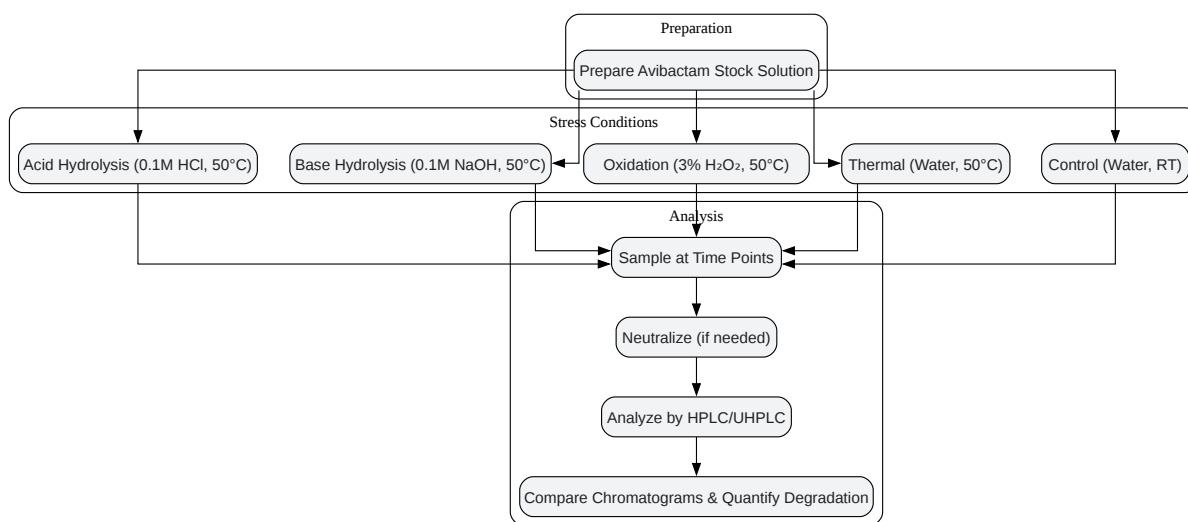
4. Sampling and Analysis:

- Withdraw aliquots from each stress condition at specified time points (e.g., 0, 60, 150, 210, 270, and 660 minutes).
- Neutralize the acid and base-stressed samples before injection if necessary.
- Analyze all samples by HPLC/UHPLC. An example of chromatographic conditions is:
 - Mobile Phase: 20 mM sodium phosphate buffer at pH 3.0 in 12.5% acetonitrile.
 - Flow Rate: 0.25 mL/min.

- Detection Wavelength: 230 nm for Avibactam.
- Injection Volume: 0.5 μ L.

5. Data Interpretation:

- Compare the chromatograms of the stressed samples to the control sample.
- Calculate the percentage degradation of Avibactam.
- Identify and quantify any significant degradation products.

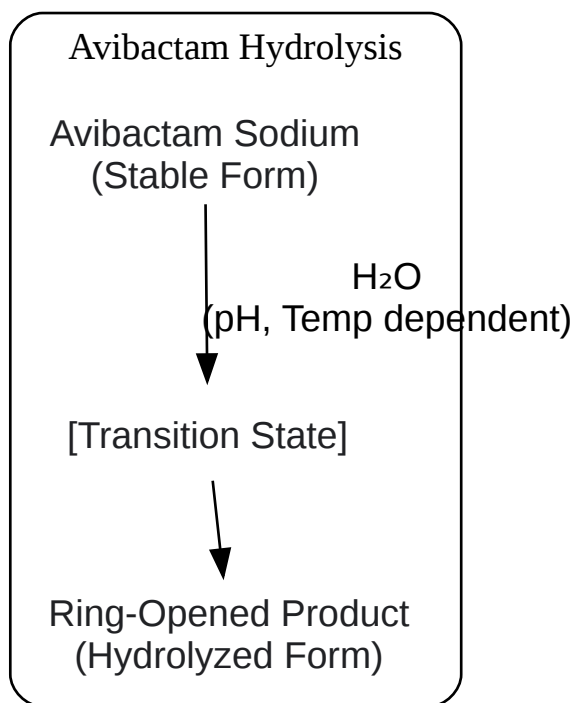


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Forced degradation experimental workflow.

Visualizing Degradation Pathways

The primary non-enzymatic degradation pathway for Avibactam in aqueous solution is hydrolysis, which involves the opening of the diazabicyclooctane ring structure.



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